molecular formula C15H18N4O2 B2846149 N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide CAS No. 1950580-89-8

N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide

货号 B2846149
CAS 编号: 1950580-89-8
分子量: 286.335
InChI 键: OHJSGEKGOIFUII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide, commonly known as CCPA, is a selective A1 adenosine receptor agonist. It is a small molecule that has been extensively studied for its potential use in scientific research.

科学研究应用

CCPA has been extensively studied for its potential use in scientific research. It has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CCPA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

作用机制

CCPA selectively binds to the A1 adenosine receptor, which is a G protein-coupled receptor. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP. This, in turn, leads to the inhibition of protein kinase A and the activation of potassium channels. The net effect of these actions is the inhibition of neurotransmitter release, resulting in the neuroprotective effects of CCPA.
Biochemical and Physiological Effects:
CCPA has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate and increase the release of GABA, resulting in a decrease in excitotoxicity. Additionally, CCPA has been shown to increase cerebral blood flow, resulting in improved oxygen and glucose delivery to the brain.

实验室实验的优点和局限性

One of the main advantages of CCPA is its selectivity for the A1 adenosine receptor. This makes it a useful tool for studying the role of the A1 adenosine receptor in various physiological processes. However, one limitation of CCPA is its relatively low potency compared to other A1 adenosine receptor agonists. This can make it difficult to achieve the desired level of receptor activation in some experiments.

未来方向

There are several potential future directions for CCPA research. One area of interest is the potential use of CCPA in the treatment of neurodegenerative diseases. Additionally, there is interest in studying the effects of CCPA on other physiological processes, such as cardiovascular function and immune function. Finally, there is interest in developing more potent and selective A1 adenosine receptor agonists based on the structure of CCPA.

合成方法

The synthesis of CCPA involves several steps. The first step is the reaction of 2-cyanocyclopentanone with methyl magnesium bromide, followed by the reaction of the resulting compound with 2-bromopyrazine. The final step involves the reaction of the resulting compound with cyclopropylmethanol and subsequent purification. The overall yield of CCPA is around 40%.

属性

IUPAC Name

N-(1-cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c16-10-15(5-1-2-6-15)19-14(20)12-7-18-13(8-17-12)21-9-11-3-4-11/h7-8,11H,1-6,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJSGEKGOIFUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CN=C(C=N2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。